N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-18(17-11-23-15-7-3-4-8-16(15)24-17)20-12-19(22)9-13-5-1-2-6-14(13)10-19/h1-8,17,22H,9-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSGTGCDXOXMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3(CC4=CC=CC=C4C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indene derivative, followed by the formation of the benzodioxine ring. The final step involves the coupling of these two moieties through an amide bond formation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and indene moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : A study screened derivatives of this compound against multiple leukemia cell lines (CCRF-CEM and K562) and found a notable reduction in cell viability at specific concentrations. The MID GI50 values indicated superior potency compared to conventional anticancer drugs like chlorambucil and bendamustine .
Neuroprotective Effects
The compound is also being investigated for its neuroprotective properties. Early research suggests it may play a role in mitigating neurodegenerative diseases such as Alzheimer's disease by inhibiting specific pathways involved in neuronal cell death.
Anti-inflammatory Properties
In addition to its anticancer and neuroprotective effects, this compound may possess anti-inflammatory properties. Studies have indicated that it can reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | MID GI50 Value (µM) | Comparison Drug | Comparison Drug MID GI50 (µM) |
|---|---|---|---|
| CCRF-CEM | 2.09 | Bendamustine | 60 |
| K562 | 5.00 | Chlorambucil | 52 |
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
N-{4-nitrophenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 92438-09-0)
- Structure : Benzodioxine-carboxamide with a 4-nitrophenyl substituent.
- Key Differences : The nitro group confers strong electron-withdrawing properties, contrasting with the hydroxyindenyl group in the target compound. This substitution likely reduces metabolic stability but enhances π-π stacking in receptor binding.
- Activity: No direct activity data, but nitroaryl groups are often associated with antimicrobial or enzyme inhibitory roles .
N-[2-(4-Sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 686726-48-7)
- Structure : Benzodioxine-carboxamide linked to a sulfamoylphenethyl group.
- Key Differences : The sulfonamide group enhances hydrophilicity and may target enzymes like carbonic anhydrase or dipeptidyl peptidase IV. The indenylmethyl group in the target compound offers a more lipophilic profile.
- Activity : Sulfonamides are historically associated with antibacterial activity; similar compounds show broad-spectrum effects .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-amine (CAS 92289-91-3)
- Structure : Benzodioxine directly linked to an imidazole amine.
- Key Differences : The absence of a carboxamide bridge simplifies the structure, favoring interactions with imidazole-recognizing receptors (e.g., histaminergic systems). The target compound’s carboxamide allows for hydrogen bonding and conformational flexibility .
Pharmacological Analogues
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3 in )
- Activity : Exhibits antibacterial activity against Gram-positive and Gram-negative strains, comparable to ciprofloxacin.
- Comparison : The sulfonamide group replaces the carboxamide-indenylmethyl chain, suggesting divergent mechanisms (e.g., folate pathway inhibition vs. receptor modulation) .
N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide (PDB: 5NN0)
- Activity : A potent inhibitor of human butyrylcholinesterase (BuChE), with docking scores superior to natural ligands.
Physicochemical Properties
Notes:
- The target compound’s hydroxyindenyl group balances lipophilicity (logP ~2.1–3.5) with polar interactions, favoring blood-brain barrier penetration compared to sulfonamide derivatives .
Biological Activity
N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure that combines an indene moiety with a benzodioxine framework. It can be synthesized through various chemical reactions, typically involving the reaction of 2-hydroxy-2,3-dihydro-1H-indene with appropriate acylating agents under controlled conditions.
Synthetic Route Example:
- Reactants : 2-hydroxy-2,3-dihydro-1H-indene and an acylating agent (e.g., acetic anhydride).
- Catalyst : Base such as pyridine.
- Conditions : Reflux under anhydrous conditions to prevent hydrolysis.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl and carboxamide groups facilitate hydrogen bonding with proteins and enzymes, potentially modulating their activity.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. For instance, it has been screened against several cancer cell lines with promising results:
These findings suggest that the compound may inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation.
Case Studies
Several case studies have explored the pharmacological effects of this compound:
-
Study on Cancer Cell Lines : A comprehensive evaluation demonstrated that the compound exhibited significant cytotoxicity against a panel of cancer cell lines, outperforming standard chemotherapeutics in some cases.
- Methodology : MTT assay was used to assess cell viability.
- Results : The compound showed IC50 values lower than those of established drugs like doxorubicin.
-
Anti-inflammatory Mechanism Investigation : Another study focused on the compound's ability to reduce inflammation in vitro by measuring cytokine levels in treated cells versus controls.
- Findings : Significant reductions in TNF-alpha and IL-6 levels were observed.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of this compound to enhance yield and purity?
- Methodology : Utilize split-plot or split-split-plot experimental designs to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratios) while minimizing resource expenditure . Incorporate safety protocols such as wearing protective gear (gloves, goggles) and proper waste disposal, as outlined in safety data sheets . Purification techniques like column chromatography or recrystallization should be validated using spectroscopic purity checks (e.g., HPLC, NMR).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing its structural and electronic properties?
- Methodology :
- Spectroscopy : Employ -NMR and -NMR to confirm molecular connectivity, supplemented by IR spectroscopy for functional group verification.
- Crystallography : Use SHELX-97 or SHELXL for single-crystal X-ray refinement to resolve bond lengths and angles . Visualize molecular packing via ORTEP-III for Windows to assess intermolecular interactions . Validate computational models (e.g., DFT) against experimental crystallographic data to identify discrepancies.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Personal Protection : Follow guidelines from safety data sheets, including full-body lab coats, nitrile gloves, and fume hood use .
- Emergency Response : For accidental exposure, rinse skin/eyes with water for 15+ minutes and consult medical professionals immediately .
- Waste Management : Segregate chemical waste and collaborate with certified disposal services to mitigate environmental risks .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental crystallographic data and computational molecular modeling results?
- Methodology :
- Refine diffraction data using SHELXL’s high-resolution twinning correction tools to address crystal imperfections .
- Cross-validate computational models (e.g., molecular dynamics simulations) with experimental data by adjusting force field parameters or solvent models. Statistical validation (e.g., R-factor analysis) ensures alignment between observed and calculated structures .
Q. What methodological framework is suitable for assessing the environmental fate and ecotoxicological impacts of this compound?
- Methodology :
- Environmental Fate : Adapt the INCHEMBIOL project’s approach by studying abiotic degradation (hydrolysis, photolysis) and partitioning coefficients (log , Henry’s Law constants) to predict environmental persistence .
- Ecotoxicology : Conduct tiered bioassays across trophic levels (e.g., algae, Daphnia, fish) under controlled OECD guidelines. Measure endpoints like LC50 and NOEC (No Observed Effect Concentration) to model ecological risks .
Q. How should conflicting bioactivity data from in vitro vs. in vivo studies be addressed?
- Methodology :
- Data Reconciliation : Apply theoretical frameworks (e.g., pharmacokinetic/pharmacodynamic modeling) to account for metabolic differences .
- Experimental Replication : Design multi-arm studies using randomized block designs to isolate variables (e.g., dosage, administration route) that may explain discrepancies .
Q. What strategies are recommended for integrating this compound into a broader theoretical model of receptor-ligand interactions?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities, validated by mutagenesis assays targeting key residues.
- Theoretical Alignment : Link findings to established frameworks (e.g., lock-and-key vs. induced-fit models) and refine hypotheses iteratively using Bayesian statistical analysis .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
